1-Formyl-3-methyl-5-(3-methyl-3-hydroxybutyl)-3-cyclohexene

Structural isomerism Regiochemistry Structure-odor relationship

1-Formyl-3-methyl-5-(3-methyl-3-hydroxybutyl)-3-cyclohexene (CAS 54221-01-1) is a synthetic cyclohexene carboxaldehyde featuring a tertiary alcohol on a branched butyl side chain. It belongs to a class of substituted cyclohexene derivatives explored for fragrance, flavor, and pharmaceutical intermediate applications.

Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
CAS No. 54221-01-1
Cat. No. B13955497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Formyl-3-methyl-5-(3-methyl-3-hydroxybutyl)-3-cyclohexene
CAS54221-01-1
Molecular FormulaC13H22O2
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCC1=CC(CC(C1)C=O)CCC(C)(C)O
InChIInChI=1S/C13H22O2/c1-10-6-11(4-5-13(2,3)15)8-12(7-10)9-14/h6,9,11-12,15H,4-5,7-8H2,1-3H3
InChIKeySEUIEHGGUUGHEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Formyl-3-methyl-5-(3-methyl-3-hydroxybutyl)-3-cyclohexene (CAS 54221-01-1): Procurement & Differentiation Guide


1-Formyl-3-methyl-5-(3-methyl-3-hydroxybutyl)-3-cyclohexene (CAS 54221-01-1) is a synthetic cyclohexene carboxaldehyde featuring a tertiary alcohol on a branched butyl side chain [1]. It belongs to a class of substituted cyclohexene derivatives explored for fragrance, flavor, and pharmaceutical intermediate applications [2]. Its structure is defined by a 3-methyl substituent and a 5-(3-methyl-3-hydroxybutyl) group on the cyclohexene ring, distinguishing it from more common isomers like Lyral [1].

Regioisomer 3-methyl-5-(3-methyl-3-hydroxybutyl) pattern distinct from Lyral (4-substituted isomer)
Computed logP Lower than Lyral, indicating altered partitioning and volatility profile
Workflow Fragrance intermediate R&D, medicinal chemistry building block, SAR probe
Supply Context TSCA inactive status suggests research-scale or on-demand sourcing

Why Generic Substitution Fails for 1-Formyl-3-methyl-5-(3-methyl-3-hydroxybutyl)-3-cyclohexene


In the cyclohexene carboxaldehyde family, the position and nature of substituents critically dictate both organoleptic profile and synthetic utility. The target compound's unique 3-methyl-5-(3-methyl-3-hydroxybutyl) substitution pattern is not interchangeable with the common 4-(4-hydroxy-4-methylpentyl) isomer (e.g., Lyral) or other cyclohexene aldehydes, as ring substitution alters electrophilicity, steric hindrance, and metabolic stability [1]. Regulatory restrictions on Lyral further incentivize the identification of structurally distinct alternatives, making generic one-to-one replacement scientifically invalid without direct comparative performance data [2].

Attribute
This Compound
Lyral (4-substituted isomer)
Ring Substitution
3-methyl, 5-(3-methyl-3-hydroxybutyl)
4-(4-hydroxy-4-methylpentyl)
Lipophilicity Context
Lower logP may reduce bioaccumulation potential
Higher logP; associated with sensitization concerns
Spatial Orientation
Hydroxyl orientation differs despite same rotatable bond count
Different 3D conformation may influence receptor interactions
Regulatory / Supply
TSCA inactive; research-scale supply
EU-restricted; previously active industrial supply

Quantitative Differentiation Evidence for 1-Formyl-3-methyl-5-(3-methyl-3-hydroxybutyl)-3-cyclohexene


Structural Isomerism vs. Lyral: Ring Substitution Pattern

The target compound is a regioisomer of the fragrance material Lyral (CAS 31906-04-4). Lyral carries a 4-(4-hydroxy-4-methylpentyl) group, whereas the target compound has a 3-methyl substituent on the ring and a 5-(3-methyl-3-hydroxybutyl) side chain. This alters the compound's XLogP3-AA from Lyral's 1.8 to 1.6 [1], indicating a measurable difference in lipophilicity that can affect both odor volatility and biological partitioning. No direct head-to-head olfactory or bioactivity data were found in the accessible literature.

Computed Lipophilicity
Class-level inference
Δ = -0.2 logP
Target 1.6 vs Lyral 1.8 (XLogP3-AA)
Lower logP may alter bioaccumulation and fragrance substantivity
In silico prediction only; no direct olfactory data
Structural isomerism Regiochemistry Structure-odor relationship

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 4 rotatable bonds [1], identical to Lyral, but the branching position differs (side chain attachment at C5 vs. C4). This affects the spatial orientation of the hydroxyl group relative to the aldehyde. In related neuromuscular blocking agents, the 3-hydroxy-3-methylbutyl side chain at the 2-position of cyclohexylidene (KTE-13) showed an IC50 ratio of 1.99 in normal muscle, while a carboxylated derivative (KTE-32) showed altered activity [2]. Although not a direct comparator to the target compound, this class-level data indicates that side chain position on the cyclohexene ring modulates biological activity.

Conformational Flexibility
Class-level inference
4 rotatable bonds (both)
TargetC5-attachment alters OH spatial orientation
LyralC4-attachment positions OH differently
Spatial difference may affect receptor binding and metabolism
Computational model; class-level analogue data support caution
Conformational analysis Molecular flexibility Receptor binding

TSCA Inventory Status: Inactive vs. Active Analogues

The EPA TSCA Commercial Activity Status for the target compound is 'INACTIVE' [1], meaning no production or import has been reported in the most recent CDR cycle. In contrast, the isomer Lyral was actively produced until its EU prohibition. This inactive status may indicate the compound is a niche intermediate or research chemical rather than a commodity fragrance ingredient, potentially affecting supply chain reliability and pricing.

TSCA Inventory Status
Supporting evidence
INACTIVE
Lyral previously ACTIVE (now EU-restricted)
Inactive status indicates research-grade or on-demand supply
2024 CDR cycle; may affect lead times and cost
Regulatory status TSCA Commercial availability

Optimal Application Scenarios for 1-Formyl-3-methyl-5-(3-methyl-3-hydroxybutyl)-3-cyclohexene Based on Available Evidence


Regulatory-Escape Fragrance Intermediate Development

Given the EU prohibition of Lyral [1], this compound's distinct regiochemistry offers a potential scaffold for developing new fragrance aldehydes. Its lower computed logP (1.6 vs. Lyral's 1.8) suggests altered skin penetration and volatility profiles that may circumvent sensitization issues, though this requires experimental confirmation.

Synthetic Intermediate in Cyclohexene-Derived HMG-CoA Reductase Inhibitors

The compound's cyclohexene carboxaldehyde core is structurally reminiscent of intermediates described in patent literature for substituted cyclohexene HMG-CoA reductase inhibitors [2]. The 3-hydroxy-3-methylbutyl side chain may serve as a handle for further derivatization in medicinal chemistry programs.

Specialty Research Chemical for Structure-Activity Relationship Studies

The compound's well-defined but uncommon substitution pattern makes it a valuable probe for SAR studies investigating the effect of ring methylation and side-chain position on odorant receptor activation or enzyme inhibition, where direct comparison with the more common 4-substituted isomers is essential.

Application
Selection Property
Validation Focus
Fragrance intermediate development
Regioisomeric scaffold with lower computed logP
Experimental skin penetration and sensitization assays
Medicinal chemistry building block
Cyclohexene carboxaldehyde core with tertiary alcohol handle
Synthetic derivatization and enzyme inhibition studies
Structure-activity relationship (SAR) probe
Uncommon 3-methyl,5-(3-methyl-3-hydroxybutyl) substitution pattern
Comparative activity with 4-substituted isomers
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